molecular formula C16H20Cl2FNO5S B15112436 (1R,2S)-2-[(Dichloroacetyl)amino]-3-fluoro-1-[4-(methylsulfonyl)phenyl]propyl butyrate

(1R,2S)-2-[(Dichloroacetyl)amino]-3-fluoro-1-[4-(methylsulfonyl)phenyl]propyl butyrate

Cat. No.: B15112436
M. Wt: 428.3 g/mol
InChI Key: HLTGVBDEHVMERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-[(Dichloroacetyl)amino]-3-fluoro-1-[4-(methylsulfonyl)phenyl]propyl butyrate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a dichloroacetyl group, a fluoro group, and a methylsulfonylphenyl group attached to a propyl butyrate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[(Dichloroacetyl)amino]-3-fluoro-1-[4-(methylsulfonyl)phenyl]propyl butyrate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the dichloroacetyl group: This can be achieved by reacting a suitable amine with dichloroacetyl chloride under controlled conditions.

    Introduction of the fluoro group: This step involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluoro group into the molecule.

    Attachment of the methylsulfonylphenyl group: This can be done through a nucleophilic substitution reaction using a suitable phenyl derivative.

    Formation of the propyl butyrate backbone: This involves esterification reactions using butyric acid and appropriate alcohols.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[(Dichloroacetyl)amino]-3-fluoro-1-[4-(methylsulfonyl)phenyl]propyl butyrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichloroacetyl and fluoro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(1R,2S)-2-[(Dichloroacetyl)amino]-3-fluoro-1-[4-(methylsulfonyl)phenyl]propyl butyrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[(Dichloroacetyl)amino]-3-fluoro-1-[4-(methylsulfonyl)phenyl]propyl butyrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(1R,2S)-2-[(Dichloroacetyl)amino]-3-fluoro-1-[4-(methylsulfonyl)phenyl]propyl acetate
  • **(1R,2S)-2-[(Dichloroacetyl)amino]-3-fluoro-1-[4-(methylsulfonyl)phenyl]propyl propionate

Uniqueness

(1R,2S)-2-[(Dichloroacetyl)amino]-3-fluoro-1-[4-(methylsulfonyl)phenyl]propyl butyrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H20Cl2FNO5S

Molecular Weight

428.3 g/mol

IUPAC Name

[2-[(2,2-dichloroacetyl)amino]-3-fluoro-1-(4-methylsulfonylphenyl)propyl] butanoate

InChI

InChI=1S/C16H20Cl2FNO5S/c1-3-4-13(21)25-14(12(9-19)20-16(22)15(17)18)10-5-7-11(8-6-10)26(2,23)24/h5-8,12,14-15H,3-4,9H2,1-2H3,(H,20,22)

InChI Key

HLTGVBDEHVMERD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)C)C(CF)NC(=O)C(Cl)Cl

Origin of Product

United States

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